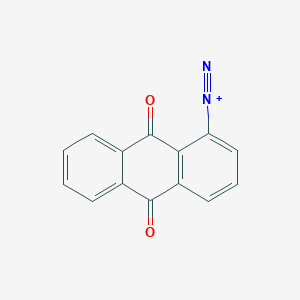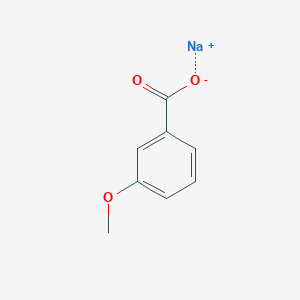
Sodium 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methoxybenzoate, also known as methyl 3-methoxybenzoate, is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of sodium 3-methoxybenzoate is not fully understood. However, it has been suggested that it may act as a nucleophile in certain reactions due to the presence of the methoxy group. It may also have antioxidant properties due to the presence of the benzoate moiety.
Biochemical and Physiological Effects
Sodium 3-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been reported to have protective effects against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sodium 3-methoxybenzoate in lab experiments is its relatively low cost and ease of synthesis. It is also a stable compound that can be stored for extended periods of time. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the use of sodium 3-methoxybenzoate in scientific research. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine its mechanism of action and efficacy in treating inflammatory and pain-related conditions. Another area of interest is its potential as an antitumor agent. Additional studies are needed to determine its mechanism of action and efficacy in treating various types of cancer. Finally, its potential as an antioxidant and neuroprotective agent warrants further investigation.
Méthodes De Synthèse
Sodium 3-methoxybenzoate can be synthesized through a simple reaction between 3-methoxybenzoic acid and sodium hydroxide. The reaction takes place in an aqueous solution and results in the formation of sodium 3-methoxybenzoate and water. The purity of the compound can be increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
Sodium 3-methoxybenzoate has a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a reagent in organic synthesis reactions, such as the synthesis of esters and amides.
Propriétés
Numéro CAS |
17264-90-3 |
|---|---|
Nom du produit |
Sodium 3-methoxybenzoate |
Formule moléculaire |
C8H7NaO3 |
Poids moléculaire |
174.13 g/mol |
Nom IUPAC |
sodium;3-methoxybenzoate |
InChI |
InChI=1S/C8H8O3.Na/c1-11-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
VGJQQAPCRPODIU-UHFFFAOYSA-M |
SMILES isomérique |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
SMILES |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
Synonymes |
Sodium m-anisate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



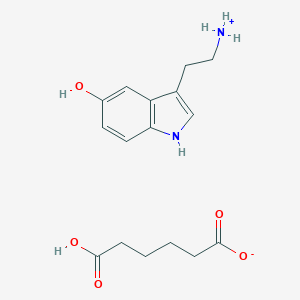
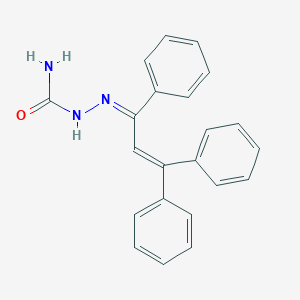
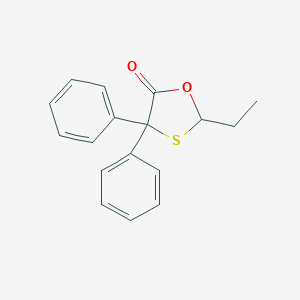
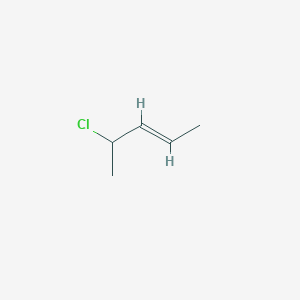
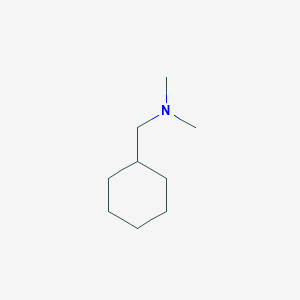
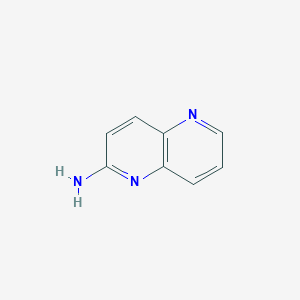
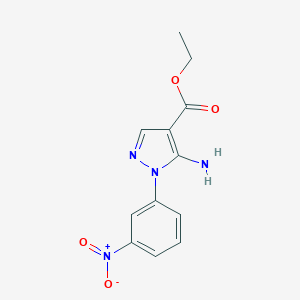

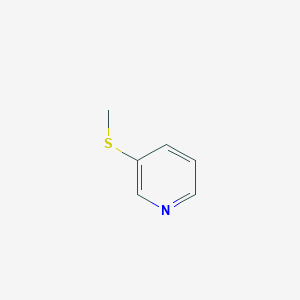
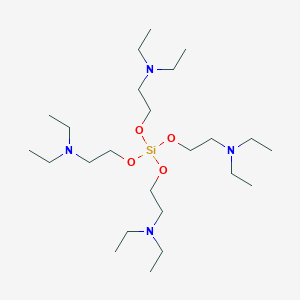
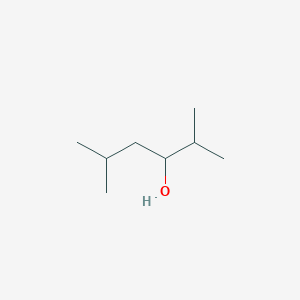
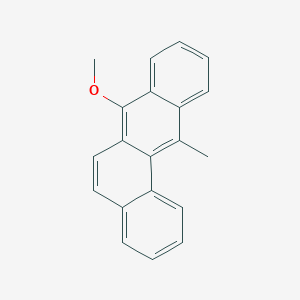
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
